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Lewisite l-1 E-isomer

Cat. No.: B1232144
CAS No.: 541-25-3
M. Wt: 207.31 g/mol
InChI Key: GIKLTQKNOXNBNY-OWOJBTEDSA-N
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Description

Contextualization within Organoarsenic Compound Chemistry

Lewisite L-1 E-isomer is a prominent member of the organoarsenic compounds, a class of chemical compounds containing at least one arsenic-carbon bond. wikipedia.org These compounds are known for their diverse and often potent biological and chemical activities. wikipedia.org Organoarsenic chemistry is a specialized field that investigates the synthesis, structure, bonding, and reactivity of these molecules. wikipedia.org

The this compound, with the chemical name dichloro-[(E)-2-chloroethenyl]arsane, is structurally characterized by an arsenic atom bonded to two chlorine atoms and a trans-2-chlorovinyl group. evitachem.comwikipedia.org This specific arrangement of atoms and bonds gives rise to its unique chemical properties and reactivity. The presence of the arsenic-chlorine bonds makes the molecule susceptible to hydrolysis and reactions with nucleophiles. wikipedia.org

The synthesis of Lewisite typically involves the reaction of arsenic trichloride (B1173362) with acetylene (B1199291). wikipedia.orgnih.gov This reaction can also produce other related organoarsenic compounds, including Lewisite-2 (bis(2-chlorovinyl)arsinous chloride) and Lewisite-3 (tris(2-chlorovinyl)arsine), as well as the cis-isomer of Lewisite-1. wikipedia.orgnih.gov The E-isomer, however, is generally the predominant and more stable form produced under most synthetic conditions. evitachem.com

Historical Trajectories of Research and Development of this compound

The initial synthesis of what would later be identified as Lewisite is credited to Julius Arthur Nieuwland in 1904 during his doctoral research. wikipedia.orgnih.gov His work involved the reaction of acetylene with arsenic trichloride, which produced a highly toxic substance. nih.gov

Systematic research and development of Lewisite began during World War I. In 1918, a research group led by Captain W. Lee Lewis at the American University Experiment Station further investigated the compound, leading to its namesake. nih.govenvironics.fi The primary focus of this research was the evaluation of substituted arsines as potential chemical warfare agents. nih.gov

Following World War I, research on Lewisite continued, particularly in the United States and Great Britain. wikipedia.orgnih.gov This postwar research aimed to better understand its chemical and physical properties. nih.gov A significant development during this period was the search for an effective antidote, which culminated in the development of British Anti-Lewisite (BAL) in the 1940s. environics.fimedlink.com

Academic Significance and Contemporary Research Imperatives

Despite its historical association with chemical warfare, this compound continues to be a subject of academic interest for several reasons. The study of its chemical reactions, particularly its hydrolysis and interactions with various chemical and biological molecules, provides valuable insights into the reactivity of organoarsenic compounds. wikipedia.orgoup.com

Contemporary research often focuses on the development of highly sensitive and specific methods for the detection and identification of Lewisite and its degradation products. oup.com This is crucial for environmental monitoring and for verifying compliance with international agreements such as the Chemical Weapons Convention. environics.fioup.com Advanced analytical techniques, including mass spectrometry and chromatography, are employed to study its chemical signatures. oup.comresearchgate.net

Furthermore, theoretical and computational studies are utilized to model the structure, stability, and reactivity of the this compound and its related compounds. researchgate.net These computational approaches complement experimental findings and provide a deeper understanding of its molecular properties. researchgate.net Recent studies have also explored the mutagenic and teratogenic potential of Lewisite, with current evidence suggesting it is not mutagenic in the Ames test and not teratogenic in rats or rabbits. nih.gov

Scope and Structural Framework of the Research Outline

This article is strictly structured to provide a comprehensive overview of the this compound within the defined scientific framework. The content adheres to the following outline:

: This section provides a general introduction to the compound.

Contextualization within Organoarsenic Compound Chemistry: This subsection details its place within the broader class of organoarsenic compounds.

Historical Trajectories of Research and Development of this compound: This part traces the history of its scientific investigation.

Academic Significance and Contemporary Research Imperatives: This subsection discusses its ongoing relevance in academic research.

Scope and Structural Framework of the Research Outline: This final part clarifies the boundaries and structure of the article.

The subsequent sections will delve into the specific chemical and physical properties of the this compound, supported by detailed research findings and data presented in tabular format.

Chemical and Physical Properties of this compound

The distinct chemical and physical characteristics of the this compound are fundamental to understanding its behavior and reactivity.

Physical Properties

Pure this compound is a colorless, oily liquid. wikipedia.orgnih.gov However, impure samples can appear yellow, brown, or even violet-black and may have a characteristic odor described as similar to geraniums. wikipedia.org It is denser than water and its vapor is significantly heavier than air. evitachem.comnrt.org

PropertyValue
Molecular Formula C₂H₂AsCl₃ evitachem.com
Molecular Weight 207.32 g/mol wikipedia.org
Melting Point -18 °C wikipedia.org
Boiling Point 190 °C (decomposes) evitachem.comwikipedia.org
Density 1.89 g/cm³ wikipedia.org
Vapor Pressure 0.58 mmHg at 25 °C wikipedia.org
Solubility in Water Reacts with water wikipedia.org
Solubility in Organic Solvents Soluble in ethers and hydrocarbons wikipedia.org

This table contains interactive data.

Chemical Properties

The chemical reactivity of this compound is largely dictated by the presence of the arsenic-chlorine bonds. wikipedia.org It readily undergoes hydrolysis in water to form hydrochloric acid and (2-chlorovinyl)arsenous oxide. wikipedia.orgcdc.gov This reaction is accelerated in alkaline conditions. wikipedia.org

The compound is prepared through the addition of arsenic trichloride to acetylene, a reaction that can also yield Lewisite-2 and Lewisite-3 as byproducts. wikipedia.org The trans-isomer is the predominant product of this synthesis. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2AsCl3 B1232144 Lewisite l-1 E-isomer CAS No. 541-25-3

Properties

IUPAC Name

dichloro-[(E)-2-chloroethenyl]arsane
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InChI

InChI=1S/C2H2AsCl3/c4-2-1-3(5)6/h1-2H/b2-1+
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InChI Key

GIKLTQKNOXNBNY-OWOJBTEDSA-N
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Canonical SMILES

C(=C[As](Cl)Cl)Cl
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Isomeric SMILES

C(=C/[As](Cl)Cl)\Cl
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Molecular Formula

ClCHCHAsCl2, C2H2AsCl3
Record name LEWISITE
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DSSTOX Substance ID

DTXSID3060245, DTXSID301259287
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Record name Arsonous dichloride, [(1E)-2-chloroethenyl]-
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Molecular Weight

207.31 g/mol
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Physical Description

When pure, a colorless oily liquid solidifying at -13 °C. Impurities cause colors ranging from brown to violet. Faint odor of geranium. Irritating to the eyes and mucous membranes at concentrations below the threshold of odor. Very toxic; used as a war gas. Produces severe vesication (blistering) even through rubber (Merck); absorbed through the skin to produce seven systemic effects. Antidote: dimercaprol (British Anti-Lewisite). Prolonged exposure of container to fire or intense heat may result in violent rupturing and rocketing of container., Pure: Colorless odorless liquid; Impure: Brown with an odor like geraniums; [U.S. Army ECBC MSDS]
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Boiling Point

374 °F at 760 mmHg decomposes (EPA, 1998), 190 °C at 760 mm Hg (decomposes); 93 °C at 26 mm Hg; 76-77 °C at 12.5 mm Hg, Boiling point (at 760 mm Hg) = 169.8 °C /cis-isomer/, Boiling point (at 760 mm Hg) = 196.6 °C /trans-isomer/
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Flash Point

None (EPA, 1998)
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Solubility

Greater than 10% in ethyl ether; greater than 10% in ethanol, Sol in ordinary organic solvents; insol in dilute mineral acids, In water, 500 mg/L, temp not reported
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Density

1.888 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.888 at 20 °C/4 °C
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Vapor Density

7.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.1 (Air=1)
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Vapor Pressure

0.395 mmHg at 68 °F (EPA, 1998), 0.58 [mmHg], Vapor pressure= 0.4 mm Hg at 25 °C /trans-isomer/, Vapor pressure= 1.562 mm Hg at 25 °C /cis-isomer/, 0.58 mm Hg at 25 °C
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Impurities

... when obtained from the factory, contains the cis- and trans-isomers, together with bis-(2-chlorovinyl) chloroarsine, tris-(2-chlorovinyl) arsine and arsenic trichloride... .
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Color/Form

Colorless liquid when pure; impurities lead to colors ranging from violet to brown., Freshly distilled lewisite is colorless but becomes darker with time, becoming violet-black or green., Purified lewisite is a colorless oily liquid; synthesized lewisite is an amber-to-dark brown liquid.

CAS No.

541-25-3, 50361-05-2
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Melting Point

32 °F (EPA, 1998), 0.1 °C
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Chemical Characterization and Isomeric Specificity of Lewisite L 1 E Isomer

Nomenclature and Definitive Structural Elucidation

The most common form of Lewisite is the L-1 E-isomer, scientifically known as trans-2-chlorovinyldichloroarsine. wikipedia.orgdtic.mil Its chemical formula is C₂H₂AsCl₃. wikipedia.orgontosight.ai The structure consists of a central arsenic atom bonded to two chlorine atoms and a trans-2-chlorovinyl group. wikipedia.org The "trans" designation, or "E" in E/Z notation, refers to the spatial arrangement of the substituents around the carbon-carbon double bond, where the chlorine atom and the arsenic group are on opposite sides. This configuration is the most stable form of Lewisite L-1. wikipedia.org

Pure Lewisite L-1 is a colorless, oily liquid, though impurities can cause it to appear yellow, brown, or even violet-black. wikipedia.orgnih.gov It possesses a distinct odor often compared to geraniums. nih.gov

Table 1: Chemical Identifiers for Lewisite L-1 E-Isomer

IdentifierValue
IUPAC Name [(E)-2-Chloroethen-1-yl]arsonous dichloride
CAS Number 541-25-3
Molecular Formula C₂H₂AsCl₃
Molar Mass 207.32 g/mol
InChI InChI=1S/C2H2AsCl3/c4-2-1-3(5)6/h1-2H/b2-1+
InChIKey GIKLTQKNOXNBNY-OWOJBTEDSA-N
Canonical SMILES C(=C/Cl)AsCl

Data sourced from multiple references. wikipedia.orgchemeo.com

Identification and Distribution of Isomeric Forms and Homologs

The synthesis of Lewisite, which involves the reaction of arsenic trichloride (B1173362) with acetylene (B1199291), can result in a mixture of different isomers and homologs. wikipedia.orgwikipedia.org These compounds differ in the number of chlorovinyl groups attached to the arsenic atom or the arrangement of atoms within the molecule. wikipedia.org Weapons-grade Lewisite typically contains about 64.0% L-1, 28.5% L-2, and less than 0.2% L-3 by weight. oup.comresearchgate.net

trans-2-chlorovinyldichloroarsine (this compound)

As previously detailed, the trans-isomer is the primary and most stable component of Lewisite L-1. wikipedia.org Its physical properties are well-documented.

Table 2: Physical Properties of this compound

PropertyValue
Appearance Colorless, oily liquid when pure
Melting Point -18 °C (0 °F; 255 K)
Boiling Point 190 °C (374 °F; 463 K)
Density 1.89 g/cm³
Vapor Pressure 0.58 mmHg (at 25 °C)
Solubility in Water Reacts with water

Data sourced from multiple references. wikipedia.orgnrt.org

cis-2-chlorovinyldichloroarsine (Lewisite L-1 Z-Isomer)

The cis-isomer of Lewisite L-1, also known as the Z-isomer, is another geometric isomer that may be present as an impurity. wikipedia.orgontosight.ai In this configuration, the chlorine atom and the arsenic group are on the same side of the carbon-carbon double bond. Some of its physicochemical properties have been studied, distinguishing it from the trans-isomer. rsc.orgrsc.org

Table 3: Comparative Physicochemical Properties of Lewisite L-1 Isomers

Propertytrans-Lewisitecis-Lewisite
Freezing Point -1.2 °C-44.7 °C
Boiling Temperature 196.6 °C169.8 °C
Vapor Pressure (25 °C) 0.40 Torr1.562 Torr

Data sourced from reference dtic.mil.

Dichloro(1-chlorovinyl)arsine (Geminal Isomer)

A less common constitutional isomer, the geminal isomer or dichloro(1-chlorovinyl)arsine, has also been identified. wikipedia.orgosti.gov In this structure, both the chlorine atom and the dichloroarsine (B15476868) group are attached to the same carbon atom of the vinyl group. Spectroscopic methods, such as nuclear magnetic resonance (NMR), have been used to characterize this isomer. dtic.milosti.gov Molecular modeling studies suggest it has a slightly higher dipole moment compared to the cis and trans stereoisomers. osti.gov

Bis(2-chlorovinyl)chloroarsine (Lewisite 2, L-2)

Lewisite 2 is a homolog of Lewisite 1, formed when two acetylene molecules react with the arsenic trichloride. wikipedia.org Its chemical formula is C₄H₄AsCl₃. wikipedia.orgchemeo.com It is a significant component of crude Lewisite mixtures. oup.comwikipedia.org

Table 4: Chemical Identifiers and Properties of Lewisite 2

Identifier/PropertyValue
IUPAC Name Bis[(E)-2-chloroethen-1-yl]arsinous chloride
CAS Number 40334-69-8
Molecular Formula C₄H₄AsCl₃
Molar Mass 233.35 g/mol
InChI InChI=1S/C4H4AsCl3/c6-3-1-5(8)2-4-7/h1-4H/b3-1+,4-2+
InChIKey YRFJGLQNTWLXKO-ZPUQHVIOSA-N

Data sourced from multiple references. wikipedia.orgchemeo.comchemeo.comnih.gov

Tris(2-chlorovinyl)arsine (Lewisite 3, L-3)

Lewisite 3 is formed from the addition of three acetylene molecules to the arsenic trichloride. wikipedia.org It is generally present in the smallest proportion in Lewisite mixtures. wikipedia.orgoup.com Its chemical formula is C₆H₆AsCl₃. chemeo.comsmolecule.com

Table 5: Chemical Identifiers and Properties of Lewisite 3

Identifier/PropertyValue
IUPAC Name tris[(E)-2-chloroethenyl]arsane
CAS Number 40334-70-1
Molecular Formula C₆H₆AsCl₃
Molar Mass 259.4 g/mol
Melting Point 13 °C
Boiling Point 138 °C at 12 Torr
Density 1.572 g/cm³ at 20 °C

Data sourced from multiple references. chemeo.comsmolecule.comcas.orgnist.gov

Theoretical Predictions of Molecular Conformation and Stability

Theoretical and computational chemistry have become indispensable tools for investigating the properties of highly toxic substances like Lewisite, providing detailed insights where experimental studies are challenging. researchgate.net Various computational methods, including ab initio calculations and Density Functional Theory (DFT), have been employed to predict the molecular structure, conformation, and relative stability of Lewisite isomers. researchgate.netoup.com

Research based on these theoretical models consistently predicts that the trans geometric isomer of Lewisite L-1, also known as the E-isomer, is the most stable form. oup.comwikipedia.orgrsc.orgoup.com This finding is significant as it identifies the predominant configuration of the molecule. Computational studies have also explored the molecule's conformational preferences, finding that in the most stable arrangement, the lone pair of electrons on the arsenic atom is approximately aligned with the vinyl group. wikipedia.org

Detailed geometric analyses have been performed using DFT calculations, such as with the B3LYP/6-311++G(3df,3pd) level of theory. researchgate.net These studies calculate key molecular parameters, including bond angles and bond distances. The results for the trans-isomer of Lewisite L-1 show a good and satisfactory agreement with available experimental data, validating the accuracy of the theoretical models. researchgate.netresearchgate.net

Further analysis into the molecule's stability involves the calculation of bond dissociation energies (BDE). These theoretical calculations reveal that the carbon-arsenic (C-As) bond is the weakest in the molecule, followed by the arsenic-chlorine (As-Cl) bonds. researchgate.net In contrast, the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds attached to the vinyl group are predicted to have the highest dissociation energies. researchgate.net This suggests that thermal decomposition would likely initiate with the cleavage of the C-As or As-Cl bonds.

The electronic stability has also been assessed through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis. researchgate.net The energy gap between these orbitals is an indicator of chemical reactivity and kinetic stability; a large HOMO-LUMO gap signifies high stability. researchgate.net

Research Findings on this compound Conformation and Stability

Parameter Theoretical Prediction / Finding Significance Citations
Most Stable Isomer The trans (E) geometric isomer is predicted to be the most stable and dominant form.Determines the predominant molecular structure. oup.comwikipedia.orgrsc.orgoup.com
Conformation The lone pair on the arsenic atom is approximately aligned with the vinyl group in the most stable conformation.Provides insight into the three-dimensional arrangement of the molecule. wikipedia.org
Geometric Parameters Calculated bond angles and bond distances show good agreement with experimental values.Validates the accuracy of the computational models used for analysis. researchgate.netresearchgate.net
Bond Dissociation Energy The C-As bond is the weakest, followed by the As-Cl bond.Identifies the most probable points of molecular cleavage and decomposition pathways. researchgate.net
Electronic Stability HOMO-LUMO gap analysis is used to characterize kinetic stability and chemical hardness.A large gap suggests high stability and lower reactivity. researchgate.net

Synthetic Pathways and Precursor Chemical Analysis

Primary Synthetic Methodologies for Lewisite L-1 E-isomer

The primary and most historically significant method for synthesizing Lewisite (L-1), or [(E)-2-Chloroethen-1-yl]arsonous dichloride, involves the catalyzed addition of acetylene (B1199291) to arsenic trichloride (B1173362). wikipedia.orgevitachem.com This reaction can be manipulated to favor the formation of the L-1 isomer, though it invariably produces a mixture of related compounds.

The synthesis of Lewisite was first documented in 1904 by Julius Arthur Nieuwland during his doctoral research, which involved the reaction of acetylene with arsenic trichloride. nih.govenvironics.fi This initial discovery laid the groundwork for future development. During World War I, a research team led by W. Lee Lewis at the Catholic University of America further investigated and developed this compound as a potential chemical warfare agent, giving it its name. nih.govmedlink.com The early production methods often utilized anhydrous aluminum chloride as a catalyst. google.com However, this catalyst's high activity led to complex and often dangerous reactions, producing significant quantities of undesired byproducts and even explosive materials. google.com

During World War II, the U.S. Army Chemical Corps undertook large-scale production of Lewisite, ultimately producing 20,000 tons. acs.org After initial challenges, a simpler batch process was adopted which involved the condensation of acetylene with arsenic trichloride using a mercuric chloride catalyst in aqueous hydrochloric acid. acs.org This method proved to be more operationally straightforward, allowing for rapid scaling from laboratory to industrial production. acs.org Concurrently, research continued into more economical processes using less expensive catalysts, though these often required more complex equipment and operational procedures. acs.org

The fundamental reaction for the synthesis of Lewisite L-1 is the addition of arsenic trichloride (AsCl₃) to acetylene (C₂H₂) in the presence of a catalyst. wikipedia.org The general equation for the formation of Lewisite-1 is:

AsCl₃ + C₂H₂ → ClCHCHAsCl₂ wikipedia.org

Several catalysts have been employed to facilitate this reaction.

Aluminum Chloride (AlCl₃): One of the earliest catalysts used, aluminum chloride, promotes a vigorous and often difficult-to-control reaction. google.comnih.gov This intensity can lead to side reactions, including polymerization and the formation of explosive byproducts. google.com

Mercuric Chloride (HgCl₂): To achieve a more controlled reaction and higher yields of L-1, mercuric chloride in a hydrochloric acid solution became a preferred catalyst. nih.govwikipedia.org This method can produce Lewisite in yields of 80 to 85% based on the arsenic trichloride consumed. nih.govwikipedia.org The rate of acetylene absorption and subsequent product formation is influenced by the concentrations of mercuric chloride and hydrogen chloride, as well as temperature and agitation. google.com

Cuprous Chloride (CuCl): A combination of cuprous chloride and ethanolamine (B43304) hydrochloride has been identified as a highly effective catalyst system. nih.gov This method allows for the reaction to be carried out conveniently in a continuous process, yielding Lewisite I with a small proportion of Lewisite II. researchgate.net

Promoters: The catalytic activity of mercuric chloride can be enhanced by the addition of promoters. Several metallic chlorides, such as antimony trichloride (SbCl₃), antimony pentachloride (SbCl₅), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), stannic chloride (SnCl₄), and cadmium chloride (CdCl₂), have been shown to increase the rate of acetylene fixation and the formation of Lewisite. google.com For instance, adding about 1% antimony trichloride to the catalytic solution can significantly increase the reaction rate. google.com

Historical Development of Production Routes

Optimization of Synthetic Yields for Specific Isomers

The synthesis of Lewisite typically results in a mixture of homologous compounds, primarily Lewisite-1 (L-1), Lewisite-2 (L-2), and Lewisite-3 (L-3). nih.gov The proportion of each homolog depends on the reaction conditions. rsc.org Munition-grade Lewisite, for example, is generally composed of approximately 90% L-1, ~9% L-2, and <1% L-3. researchgate.net Another analysis of weapons-grade Lewisite found an average composition of 64.0% (wt%) L-1, 28.5% L-2, and <0.2% L-3, with the remainder being impurities like unreacted arsenic trichloride. oup.comresearchgate.netoup.com

Optimizing the yield for the specific L-1 E-isomer involves careful control over several reaction parameters:

Catalyst Choice and Concentration: As mentioned, catalysts like mercuric chloride and cuprous chloride provide better control and higher yields of L-1 compared to aluminum chloride. google.comnih.govresearchgate.net The concentration of the catalyst and any promoters must be carefully managed to maximize the desired product while minimizing byproducts. google.com

Reaction Temperature: Temperature control is a critical parameter in the catalyzed reaction system. smolecule.com Maintaining an optimal temperature helps to prevent unwanted side reactions and decomposition of the product.

Reactant Stoichiometry: The ratio of acetylene to arsenic trichloride influences the distribution of the Lewisite homologs. A controlled feed of acetylene is necessary to favor the mono-addition product (L-1) over the di- and tri-addition products (L-2 and L-3).

Continuous Process: The use of a continuous reaction setup, particularly with the cuprous chloride catalyst system, has been shown to readily produce good yields of L-1 containing only a small amount of L-2. researchgate.net

Formation Mechanisms of Isomeric and Homologous Byproducts During Synthesis

During the synthesis of Lewisite L-1, the formation of isomeric and homologous byproducts is a significant consideration. The reaction proceeds through the sequential addition of acetylene molecules to the arsenic trichloride substrate. smolecule.com

The primary reaction yields Lewisite-1: AsCl₃ + C₂H₂ → (ClCH=CH)AsCl₂ (Lewisite-1) wikipedia.org

However, the reaction can continue, with further additions of acetylene leading to the formation of Lewisite-2 and Lewisite-3: (ClCH=CH)AsCl₂ + C₂H₂ → (ClCH=CH)₂AsCl (Lewisite-2) wikipedia.org (ClCH=CH)₂AsCl + C₂H₂ → (ClCH=CH)₃As (Lewisite-3) wikipedia.org

The mechanism for each addition step is an electrophilic addition where the electron-rich acetylene double bond attacks the electron-deficient arsenic atom. smolecule.com

In addition to these homologs, isomeric impurities can also be present. The desired Lewisite-1 is predominantly the trans (E) stereoisomer. wikipedia.org However, the cis (Z) stereoisomer and the constitutional isomer, 1-chlorovinylarsonous dichloride, may also be formed. wikipedia.orgoup.com Ab initio calculations predict that the trans geometric isomer is the dominant form. rsc.orgoup.comresearchgate.net The geminal isomer (1-chlorovinyl) has been identified as a minor product. rsc.orgoup.comresearchgate.net

Other byproducts can include vinyl chloride and small amounts of acetaldehyde, particularly when using a mercuric chloride catalyst in hydrochloric acid. google.com The use of a highly active catalyst like anhydrous aluminum chloride can also lead to the formation of tars and explosive materials due to polymerization and fission reactions. google.comnih.gov

Analysis of Precursor Chemical Purity and Reactivity

The purity and reactivity of the precursor chemicals, primarily arsenic trichloride and acetylene, are crucial for the successful and safe synthesis of Lewisite L-1.

Arsenic Trichloride (AsCl₃): Commercially available arsenic trichloride can contain various impurities, including chlorides of iron, silicon, aluminum, antimony, mercury, bismuth, and tin in small amounts. google.com While initially suspected to be detrimental, some of these metallic chlorides, when present in sufficient quantities, were found to act as promoters for the mercuric chloride-catalyzed reaction, increasing the rate of Lewisite formation. google.com Arsenic trichloride itself is a precursor chemical used in the synthesis of Lewisite and is a key component of the reaction mixture. environics.fidtic.mil

The interaction between these precursors under catalytic conditions dictates the efficiency of the synthesis and the profile of the resulting products. For instance, the reaction of acetylene with AsCl₃ in a hydrochloric acid solution with mercuric chloride as a catalyst can yield a mixture of Lewisite homologs. nih.govwikipedia.org The purity of the final product is also influenced by the presence of unreacted arsenic trichloride. oup.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Lewisite L 1 E Isomer

Chromatographic Separation Techniques

Chromatographic methods are essential for separating Lewisite L-1 E-isomer from complex mixtures prior to its detection and quantification. The choice of technique often depends on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like Lewisite. For the analysis of Lewisite and its degradation products, derivatization is often necessary to improve volatility and chromatographic performance. researchgate.net Derivatization with reagents such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) has been successfully used to analyze Lewisite and its metabolites in various samples, including soil. oup.com

In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. For the E-isomer of Lewisite L-1, characteristic ions in the mass spectrum allow for its differentiation from other isomers and related compounds. nih.govosti.gov Research has shown that while the mass spectra of the trans and cis derivatives of Lewisite are very similar, the geminal isomer displays significant differences. osti.gov

Key GC-MS Findings for this compound:

ParameterFinding
Derivatization Essential for analyzing Lewisite and its hydrolysis products to improve volatility. researchgate.net
Isomer Differentiation The mass spectrum of the ethanedithiol derivative of the trans-isomer can be distinguished from the geminal isomer. osti.gov
Fragmentation The top peak in the mass spectrum of this compound is observed at m/z 145, with the second highest at m/z 110. nih.gov
Column Degradation Direct injection of Lewisite onto a GC column can cause rapid deterioration. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of Lewisite in complex matrices such as urine, soil extracts, and other environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages. oup.comresearchgate.net This technique is particularly well-suited for non-volatile and thermally labile compounds, including the hydrolysis products of Lewisite, such as 2-chlorovinylarsonous acid (CVAA) and 2-chlorovinylarsonic acid (CVAOA). oup.comresearchgate.net

LC-MS/MS involves separating the components of a liquid sample using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer. This method provides high sensitivity and selectivity, allowing for the detection of trace amounts of Lewisite metabolites. researchgate.netoup.com Methods have been developed that allow for high-throughput analysis, capable of processing over 240 samples per day. oup.com The use of isotope dilution techniques, where a stable isotope-labeled internal standard is added to the sample, further enhances the accuracy and precision of quantification. oup.com

LC-MS/MS Method Parameters for Lewisite Metabolite Analysis:

ParameterDetails
Technique Solid Phase Extraction (SPE) followed by dual column Liquid Chromatography-isotope dilution Tandem Mass Spectrometry (LC-MS/MS) oup.com
Analytes (2-chlorovinyl)arsonic acid (CVAOA) and (2-chlorovinyl)arsonous acid (CVAA) oup.com
Sample Matrix Human Urine oup.com
Throughput >240 samples per day oup.com
Detection Limit 3.3 µg/L as CVAA oup.com
Ionization Mode Positive electrospray ionization (ESI) oup.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Arsenic Speciation

Inductively coupled plasma-mass spectrometry (ICP-MS) is an elemental analysis technique with exceptional sensitivity for the detection of arsenic. unt.edudtic.mil When coupled with a separation technique like HPLC (HPLC-ICP-MS), it becomes a powerful tool for arsenic speciation, which is the identification and quantification of different chemical forms of arsenic. researchgate.netunt.edu This is crucial for Lewisite analysis as the toxicity of arsenic compounds varies significantly with their chemical form.

In HPLC-ICP-MS, the HPLC separates the different arsenic-containing compounds present in a sample. The eluent from the HPLC is then introduced into the ICP torch, where the high-temperature plasma atomizes and ionizes the arsenic atoms. The mass spectrometer then detects and quantifies the arsenic ions. This hyphenated technique allows for the sensitive and selective determination of Lewisite and its degradation products, such as CVAA and CVAOA, in various matrices. oup.comresearchgate.netnih.gov To overcome interferences from chloride ions (as ArCl+), which have the same mass-to-charge ratio as arsenic, a dynamic reaction cell (DRC) containing a reaction gas like oxygen can be used to shift the arsenic signal to a different mass (as AsO+). researchgate.netmdpi.com

Key Features of HPLC-ICP-MS for Lewisite Analysis:

FeatureDescription
High Sensitivity Capable of detecting trace concentrations of arsenic-containing compounds at the ppb level. researchgate.net
Arsenic Speciation Differentiates between various forms of arsenic, including Lewisite and its degradation products. oup.comunt.edu
Interference Removal A dynamic reaction cell can be used to mitigate polyatomic interferences like ArCl+. researchgate.netmdpi.com
Complex Matrices Effective for analyzing samples such as urine, groundwater, and soil extracts. oup.comresearchgate.netmdpi.com
Detection Limits Detection limits for CVAA and CVAOA are in the range of 0.1-0.2 ngAs/ml. researchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide detailed structural information about the this compound, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the various isomers of Lewisite. osti.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei within the molecule, allowing for the confirmation of its structure. researchgate.net

For the this compound, ¹H NMR spectroscopy can distinguish it from the Z-isomer and the geminal isomer based on the coupling constants between the vinylic protons. osti.gov Theoretical calculations of chemical shifts for both ¹H and ¹³C NMR have shown very good agreement with experimental data, further supporting the structural assignment. researchgate.net The purity of Lewisite samples can also be verified using NMR spectroscopy. dtic.mil

NMR Data for Lewisite Isomers:

Isomer¹H NMR Findings¹³C NMR Findings
trans-Lewisite (E-isomer) Distinct chemical shifts and coupling constants for the vinylic protons.Calculated chemical shifts show good agreement with experimental data. researchgate.net
cis-Lewisite (Z-isomer) Different coupling constants compared to the trans-isomer.Calculated chemical shifts show good agreement with experimental data. researchgate.net
gem-Lewisite A coupling constant consistent with vinylic protons in a geminal configuration. osti.govAttempts to obtain proton-coupled spectra were challenging due to its low abundance. osti.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for the vibrational analysis of molecules, providing information about the functional groups present. osti.gov The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds, such as the C-H, C=C, and As-Cl bonds. dtic.mil

High-resolution vapor-phase IR spectra have been determined for Lewisite, which are crucial for standoff detection applications. dtic.mil The IR spectra of the different Lewisite isomers show significant differences, allowing for their differentiation. osti.gov For instance, the IR spectra of the trans and gem derivatives of Lewisite display notable distinctions. osti.gov

Vibrational Frequencies for this compound:

Vibrational ModeWavenumber (cm⁻¹)
C-H stretch~3000 dtic.mil
C=C stretchCharacteristic absorption in the mid-IR region.
As-Cl stretchCharacteristic absorption in the far-IR region.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive technique for the molecular fingerprinting of this compound, providing detailed information about its unique vibrational modes. This analytical method is crucial for the unambiguous identification of the compound. Theoretical calculations, such as those using Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level, have been employed to predict the vibrational and Raman frequencies of Lewisite isomers. researchgate.net These theoretical data show a strong correlation with experimental observations. researchgate.net

Key Raman spectral features for Lewisite compounds include characteristic bands for As-Cl stretching, typically observed in the region of 350–400 cm⁻¹. smolecule.com Additionally, the C=C stretching vibration gives a signal near 1600 cm⁻¹. smolecule.com For the related mineral lewisite, an intense, sharp band is observed at 517 cm⁻¹ with a shoulder at 507 cm⁻¹, which is assigned to SbO stretching modes. qut.edu.auscispace.com Medium intensity bands at 300, 356, and 400 cm⁻¹ are attributed to OSbO bending vibrations. qut.edu.au Although this data is for the mineral, it provides insight into the types of vibrations that can be expected for arsenic-containing compounds. The unique pattern of these vibrational bands provides a distinct "fingerprint" for the Lewisite molecule, allowing for its specific identification.

Challenges and Innovations in Direct Analytical Detection

The direct analysis of this compound presents significant challenges due to its high reactivity and thermal lability. Direct injection of underivatized Lewisite into a gas chromatograph can lead to rapid degradation of the chromatographic column's performance. Furthermore, issues such as unusual adsorption to the injector liner and thermal decomposition at high temperatures complicate direct GC analysis. Lewisite and its related degradation products like phenyldichloroarsine (PD) and diphenylarsinic acid (DA) are not amenable to direct analysis by gas chromatography for these reasons. dtic.mil

Innovations to overcome these challenges have focused on developing methods that avoid the harsh conditions of traditional GC. One significant advancement is the development of analytical methods for the direct measurement of intact Lewisite at parts-per-million levels, a capability that was previously non-existent. battelle.org Battelle, under contract with the U.S. Army, developed a definitive analytical method that involves two main parts: a set of procedures for sample collection and preparation, and specific instrumental platform conditions for the analysis of intact Lewisite. battelle.org This new approach has been crucial for the timely disposal and verification of the absence of Lewisite at demilitarization facilities. battelle.org

Another innovative approach involves the use of liquid chromatography-mass spectrometry (LC/MS). An LC/MS method has been developed to quantify Lewisite in the air by analyzing both Lewisite and its hydrolysis and oxidation product, 2-chlorovinyl arsonic acid (CVRA). dtic.mil This method overcomes the poor precision and accuracy of older derivatization techniques that failed to account for the conversion of Lewisite to CVRA. dtic.mil Additionally, a highly sensitive analytical method using graphite (B72142) furnace atomic absorption for arsenic has been validated for the analysis of Lewisite in environmental air and decontamination samples. osti.gov

Derivatization Strategies for Enhanced Chromatographic Performance

Due to the challenges of direct analysis, derivatization is a critical strategy for the reliable and sensitive detection of this compound and its metabolites using gas chromatography (GC). nih.gov Derivatization converts the reactive Lewisite into more stable and volatile compounds, improving chromatographic performance and enabling detection at lower concentrations. r-haas.de

A common and effective derivatization technique involves the reaction of Lewisite with thiols. nih.govr-haas.de Lewisite L-1 reacts with thiols to form a stable 2-chlorovinylarsine dithioether. r-haas.de This reaction is quantitative and can be completed in about 15 minutes at room temperature. r-haas.de Various thiols have been successfully used, including:

1-Ethanethiol (EtSH) r-haas.de

1-Propanethiol (PrSH) r-haas.deresearchgate.net

Thioglycolic acid methyl ether (TGM) r-haas.de

Thioglycolic acid ethyl ether (TGE) r-haas.de

1,2-Ethanedithiol (EDT)

1-Butanethiol (BT)

3,4-Dimercaptotoluene (DMT) researchgate.net

The choice of thiol can be tailored to eliminate matrix interferences by altering the retention time of the resulting derivative. nih.govr-haas.de For example, propanethiol, butanethiol, and pentanethiol have been shown to be superior derivatizing agents, resulting in excellent limits of detection of less than 1 μg/ml. researchgate.net

Alcohols have also been investigated as derivatizing agents for Lewisite. Lewisite L-1 reacts with alcohols to form the corresponding 2-chlorovinylarsine chloridether and bisether. While reactions with lower alcohols (C1-C4) can lead to decomposition of the derivatives, higher alcohols (C5-C8) produce stable products that can be identified by mass spectrometry.

The following table summarizes some derivatization reagents and their applications in Lewisite analysis:

Derivatization ReagentDerivative Formed with Lewisite L-1Analytical TechniqueReference
Thiols (e.g., 1-Propanethiol, 1-Butanethiol)2-Chlorovinylarsine dithioetherGC/ECD, GC/MS nih.govr-haas.deresearchgate.net
Alcohols (C5-C8)2-Chlorovinylarsine chloridether/bisetherGC/MS
EthanedithiolCyclic thioarsiniteDDLLME-GC-MS nih.gov

Method Validation and Inter-laboratory Comparability in Lewisite Analysis

Method validation and inter-laboratory comparability are essential for ensuring the accuracy, reliability, and consistency of Lewisite analysis, particularly for treaty verification and environmental monitoring. Validation studies typically assess parameters such as method detection limit (MDL), precision, accuracy, and linearity. dtic.milresearchgate.net

For instance, one validated method for the analysis of Lewisite and its degradation products in neutralents reported MDLs ranging from 0.01 to 0.04 mg/L. dtic.mil Precision, expressed as percent relative standard deviation (%RSD), ranged from 2.4% to 13.7%, while accuracy, as percent recovery, was between 66% and 110%. dtic.mil The robustness of this method was further confirmed when two independent laboratories successfully implemented and certified it using their own validation protocols. dtic.mil

In the context of biomonitoring, a high-throughput method for detecting Lewisite metabolites in urine was developed and validated. researchgate.netnih.gov This method demonstrated linearity over at least three orders of magnitude with an MDL of 1.3 µg/L for the primary metabolite, 2-chlorovinylarsonous acid (CVAA). researchgate.netnih.gov The %RSD for quality control samples was between 3% and 6%. researchgate.netnih.gov Importantly, the method showed high selectivity with no false positives in 100 different urine samples from unexposed individuals. researchgate.netnih.gov Long-term precision and accuracy were demonstrated by analyzing quality control samples over a six-week period. researchgate.net

Inter-laboratory comparison studies, often referred to as proficiency testing, are crucial for establishing the comparability of results between different laboratories. seedtest.orgbenchmark-intl.com These studies involve distributing homogeneous and stable samples to participating laboratories and comparing their results against a consensus value. Statistical tools like Z-scores are used to evaluate laboratory performance. benchmark-intl.com For example, in a proficiency test for formaldehyde (B43269) analysis, laboratories with Z-scores between -2.0 and +2.0 were considered to have satisfactory performance. benchmark-intl.com Similar principles are applied to ensure the quality and comparability of Lewisite analysis across different analytical facilities. The development of certified reference materials for Lewisite and its metabolites would further enhance the accuracy and comparability of measurements.

The following table summarizes key validation parameters from a study on Lewisite metabolite analysis in urine:

ParameterValue/RangeReference
Method Detection Limit (MDL) for CVAA1.3 µg/L researchgate.netnih.gov
Linearity (Concentration Range)1-400 µg/L (in full-scan mode) nih.gov
Precision (%RSD)3-6% for quality control samples researchgate.netnih.gov
Accuracy (% Recovery)66-110% dtic.mil
SelectivityNo false positives in 100 unexposed urine samples researchgate.netnih.gov

Molecular Mechanisms and Chemical Reactivity of Lewisite L 1 E Isomer

Fundamental Chemical Transformation Pathways

Hydrolysis Reaction Mechanisms and Kinetics

The primary route of environmental degradation for Lewisite L-1 (L-1) is hydrolysis. nrt.org This process is significantly influenced by pH. nrt.org The hydrolysis of L-1, specifically the E-isomer, is a crucial transformation pathway. In the presence of moisture, L-1 is rapidly converted to the more stable, yet highly toxic, 2-chlorovinylarsenous acid (CVAA), also known as lewisite oxide. nih.gov

The hydrolysis reaction of L-1 in water results in the formation of hydrochloric acid (HCl) and CVAA. nrt.orgwikipedia.org This reaction can be accelerated in alkaline solutions, which leads to the formation of acetylene (B1199291) and trisodium (B8492382) arsenate. wikipedia.org While L-1 has a low aqueous solubility, the hydrolysis is rapid for its vapors or when it is dissolved. nrt.org The rate of hydrolysis is also dependent on the surface area exposed to water vapor and air. nih.gov

The primary metabolic pathway for L-1 is also hydrolysis, where it is converted to (2-chlorovinyl)arsonous acid (CVAA). oup.comoup.com This hydrolysis product, CVAA, can be further oxidized to the pentavalent arsenic metabolite, (2-chlorovinyl)arsonic acid (CVAOA). oup.com

It is important to note that while hydrolysis is a key degradation pathway, the resulting products, such as CVAA and lewisite oxide, are themselves toxic and can persist in the environment. nrt.orgscience.gov

Table 1: Hydrolysis Products of Lewisite L-1 E-Isomer

ReactantConditionMajor Products
Lewisite L-1 (E-isomer)Water2-chlorovinylarsenous acid (CVAA), Hydrochloric acid (HCl) nrt.orgwikipedia.org
Lewisite L-1 (E-isomer)Alkaline SolutionAcetylene, Trisodium arsenate wikipedia.org

Oxidative Degradation Mechanisms and Products

Oxidative processes contribute to the degradation of Lewisite L-1. The trivalent arsenic in the primary hydrolysis product, (2-chlorovinyl)arsonous acid (CVAA), can be oxidized to the pentavalent arsenic form, (2-chlorovinyl)arsonic acid (CVAOA). oup.com This oxidation can occur directly through the reaction of the native agent with hydrogen peroxide. oup.com

Decontamination byproducts of L-1 resulting from oxidation include arsenic (V) compounds. nrt.org While generally considered less toxic than the arsenic (III) compounds, they may still be hazardous. nrt.org The use of aqueous sodium permanganate (B83412) as a neutralization reagent has been shown to be effective in destroying lewisite, with reaction products including inorganic pentavalent arsenate and various pentavalent organo-arsenicals. dtic.mil

In the atmosphere, reaction with hydroxyl radicals is a potential degradation pathway, and reaction with ozone will also contribute, though at a slower rate. nih.gov

Table 2: Oxidative Degradation Products of this compound

Oxidizing AgentKey Products
Hydrogen Peroxide(2-chlorovinyl)arsonic acid (CVAOA) oup.com
Sodium PermanganateInorganic pentavalent arsenate, Pentavalent organo-arsenicals dtic.mil
Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone)Further degradation products nih.gov

Thermal Decomposition and Combustion Pathways

Thermal decomposition is a significant method for the destruction of Lewisite. researchgate.net Studies involving thermodynamic equilibrium calculations indicate that the decomposition of lewisite begins at approximately 700 K. researchgate.net The process is not highly sensitive to the presence of oxygen, with radical reactions primarily involving highly reactive chlorine atoms as chain carriers. researchgate.net

During pyrolysis (thermal decomposition in the absence of oxygen), the main identified products are hydrochloric acid (HCl), carbon (C), elemental arsenic (As), and arsenic trichloride (B1173362) (AsCl3). researchgate.net Under anoxic conditions, AsCl3 and elemental arsenic are the predominant species. researchgate.net Acetylene is also a notable hydrocarbon product in pyrolysis. researchgate.net

In the case of combustion (thermal decomposition in the presence of oxygen), several arsenic oxides, which may be chlorinated, are produced. researchgate.net The combustion of lewisite also yields inorganic arsenicals such as arsenic trichloride and arsenic trioxide, in addition to vinyl chloride. nih.gov Lewisite itself is combustible but does not ignite readily. nrt.org

Theoretical Studies on Molecular Interactions and Electronic Properties

HOMO-LUMO Analysis and Electrophilicity Index

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided insights into the electronic properties of Lewisite isomers. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic characteristics of a molecule. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. semanticscholar.org

For Lewisite isomers, HOMO-LUMO analysis has been conducted to understand their reactivity. science.govresearchgate.net The electrophilicity index, a measure of a molecule's ability to accept electrons, can be calculated from the HOMO and LUMO energies. researchgate.net This index is valuable for describing the reactivity of compounds in various reactions. researchgate.net A study of Lewisite's stereoisomers revealed that L1-2 (a different isomer) has the maximum electrophilicity index, while L3-7 (another related compound) has the minimum. science.govresearchgate.net

The HOMO-LUMO gap can also provide information about the kinetic stability of a molecule. semanticscholar.org A large energy gap suggests high kinetic stability and chemical hardness, making it energetically unfavorable to add an electron to a high-lying LUMO or remove one from a low-lying HOMO. researchgate.net

Bonding Trends and Charge Distribution

Theoretical calculations have also been used to analyze the bonding trends and charge distribution within Lewisite molecules. researchgate.net The distribution of Mulliken and atomic polar tensor charges in Lewisites can be explained by Bent's rule and donor-acceptor interactions. researchgate.net

DFT calculations at the B3LYP/6-311++G(3df,3pd) level for the trans Lewisite L-1 isomer (L1-1) have shown that the calculated bond angles, bond distances, and dipole moment are in good agreement with experimental values. science.govresearchgate.net This agreement validates the use of theoretical methods for studying the properties of this highly toxic compound. researchgate.net

Structure-Reactivity Relationships within Lewisite Isomers

The term "Lewisite" encompasses a family of related organoarsenic compounds, primarily consisting of (2-chlorovinyl)dichloroarsine (L-1), bis(2-chlorovinyl)chloroarsine (L-2), and tris(2-chlorovinyl)arsine (L-3). rsc.orgoup.comresearchgate.netoup.com These compounds are formed during the synthesis reaction between arsenic trichloride and acetylene. researchgate.netwikipedia.org The composition of manufactured Lewisite can vary, but it is typically dominated by L-1. rsc.orgoup.comoup.com Furthermore, L-1 itself exists as stereoisomers, principally the E-(trans) and Z-(cis) geometric isomers, and a constitutional isomer, (1-chlorovinyl)dichloroarsine, which is a minor product. oup.comwikipedia.org The specific molecular structure of each isomer plays a critical role in determining its chemical reactivity. ck12.org

The fundamental difference between L-1, L-2, and L-3 lies in the number of 2-chlorovinyl groups attached to the central arsenic atom, which directly influences their molecular weight, physical properties, and reactivity. L-1 possesses one such group, L-2 has two, and L-3 has three. oup.comwikipedia.org This substitution pattern affects the polarity and steric hindrance around the arsenic atom, which is the primary site for nucleophilic attack in many reactions, such as hydrolysis. The primary metabolic and environmental degradation pathway for Lewisite is hydrolysis. oup.comoup.comnrt.org L-1 hydrolyzes to form (2-chlorovinyl)arsonous acid (CVAA), while L-2 hydrolyzes to bis(2-chlorovinyl)arsinous acid (BCVAA). oup.comoup.com

Table 1: Structural Comparison of Primary Lewisite Compounds
Compound NameAbbreviationChemical FormulaStructureKey Structural Features
(2-chlorovinyl)dichloroarsineL-1C₂H₂AsCl₃Cl-CH=CH-AsCl₂One chlorovinyl group, two chlorine atoms on arsenic.
bis(2-chlorovinyl)chloroarsineL-2C₄H₄AsCl₂(Cl-CH=CH)₂AsClTwo chlorovinyl groups, one chlorine atom on arsenic.
tris(2-chlorovinyl)arsineL-3C₆H₆AsCl₃(Cl-CH=CH)₃AsThree chlorovinyl groups, no chlorine atoms on arsenic.

Data sourced from multiple references. oup.comresearchgate.netoup.comwikipedia.org

Within Lewisite L-1, the geometric isomerism of the chlorovinyl group is a key determinant of reactivity. Ab initio molecular orbital calculations have predicted that the E-(trans) isomer is the more dominant and stable form. rsc.orgoup.com However, the Z-(cis) isomer also exists and can exhibit different chemical behavior. For instance, in aqueous solutions, the Z-isomer can undergo photoconversion to the more stable E-isomer. nih.gov

Computational studies using Density Functional Theory (DFT) provide further insight into the structure-reactivity differences between the L-1 isomers. These studies analyze parameters such as bond lengths, bond angles, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. Another key metric derived from these calculations is the electrophilicity index, which quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a more potent electrophile. DFT analysis has revealed that the Z-isomer of L-1 (L1-2) possesses the maximum electrophilicity index among the isomers studied, suggesting it is the most reactive towards nucleophiles. researchgate.net

Table 2: Selected Calculated Properties of Lewisite L-1 Isomers
IsomerCalculated PropertySignificance
This compound (trans)Predicted to be the dominant geometric isomer. rsc.orgoup.comHigher stability compared to the Z-isomer.
Lewisite L-1 Z-isomer (cis)Higher calculated electrophilicity index. researchgate.netPotentially more reactive as an electrophile.
Lewisite L-1 Z-isomer (cis)Undergoes photoconversion to the E-isomer in aqueous solution. nih.govIndicates lower stability under UV light.

The reactivity of the arsenic-chlorine bond is central to Lewisite's chemical properties. This bond is susceptible to hydrolysis, where water acts as a nucleophile, displacing the chloride ions. wikipedia.org The reaction is progressive, with the reactivity of the remaining As-Cl bonds being influenced by the substitution of the first. The differences in electrophilicity and steric hindrance among L-1, L-2, and L-3, as well as between the E- and Z-isomers of L-1, therefore directly influence the rates and mechanisms of their hydrolysis and other nucleophilic substitution reactions.

Environmental Fate and Degradation Research

Characterization of Lewisite L-1 E-Isomer Degradation Products

Upon release into the environment, Lewisite L-1 undergoes hydrolysis, leading to the formation of several toxic degradation products. nrt.org The primary hydrolysis product is 2-chlorovinylarsonous acid (CVAA), which can be further oxidized to 2-chlorovinylarsonic acid (CVAOA). armyacademy.rojournals.co.za Another significant degradation product is Lewisite oxide. nrt.org

2-Chlorovinylarsonous Acid (CVAA)

2-Chlorovinylarsonous acid (CVAA) is the primary, water-soluble hydrolysis product of Lewisite L-1. journals.co.zaoup.comnih.gov It is formed when Lewisite comes into contact with water and is considered a key marker for detecting Lewisite exposure. armyacademy.ronih.gov Although less potent than the parent compound, CVAA retains vesicant (blistering) properties. journals.co.za In aqueous solutions, CVAA exists as the hydrated form of 2-chlorovinylarsine oxide. armyacademy.rojournals.co.za Research has shown that CVAA can be detected in various biological and environmental samples, and its presence provides unequivocal evidence of Lewisite contamination. armyacademy.ronih.gov

2-Chlorovinylarsonic Acid (CVAOA)

2-Chlorovinylarsonic acid (CVAOA) is an oxidation product of CVAA. armyacademy.rojournals.co.za This transformation from the trivalent arsenic state in CVAA to the pentavalent state in CVAOA can occur in the environment. researchgate.netsos.state.co.us CVAOA is more stable than CVAA and has been identified in areas with historical Lewisite contamination, such as former munition dumps. nih.gov Like CVAA, CVAOA is also a toxic compound and serves as an important indicator of Lewisite degradation. journals.co.za The detection of both CVAA and CVAOA is crucial for a comprehensive understanding of Lewisite's environmental fate and its potential for long-term harm. armyacademy.ro

Lewisite Oxide (2-chlorovinylarsenious oxide) and Other Arsenical Byproducts

In the presence of moisture, Lewisite can be converted to Lewisite oxide (2-chlorovinylarsenious oxide). nih.govenvironet.eu Unlike CVAA, Lewisite oxide has low water solubility, which contributes to its intermediate persistence in moist soil. nih.gov Lewisite oxide also exhibits vesicant properties. nih.gov Over time, both Lewisite and Lewisite oxide can be slowly oxidized to CVAOA. nih.gov Other arsenical byproducts that can form from the degradation of Lewisite include arsenites and, through oxidative processes, less toxic but still hazardous arsenic (V) compounds. nrt.org

Persistence and Environmental Cycling in Varied Media (Air, Water, Soil)

The persistence and movement of Lewisite L-1 and its degradation products are highly dependent on the environmental medium and prevailing conditions. nrt.org

Air: Lewisite has a moderate vapor pressure, and if released into the atmosphere, it is expected to exist predominantly in the vapor phase. sos.state.co.us As a vapor, its persistence is relatively short, ranging from minutes to hours. nrt.org Lewisite vapor is heavier than air, causing it to accumulate in low-lying areas. nrt.orgcdc.gov Atmospheric degradation can occur through reactions with photo-oxidants like hydroxyl radicals and ozone. nih.gov

Water: When released into water, Lewisite hydrolyzes rapidly, typically within a few hours to a few days. nrt.orgepa.gov The primary hydrolysis product, CVAA, is water-soluble. journals.co.za While the parent Lewisite compound degrades relatively quickly, its toxic breakdown products, such as CVAA and Lewisite oxide, can persist in water for days to weeks. nrt.orgepa.gov

Soil: In soil, Lewisite's fate is influenced by moisture content. It can either volatilize quickly or convert to the less soluble Lewisite oxide in the presence of moisture. nih.gov This can lead to intermediate persistence in moist soils. nih.gov Under conditions that protect them from further degradation, Lewisite and its breakdown products like Lewisite oxide can persist in soil for decades. nrt.orgepa.gov

Influence of Environmental Parameters on Degradation Kinetics (e.g., pH, Temperature)

The rate at which Lewisite and its derivatives degrade is significantly influenced by environmental factors such as pH and temperature.

pH: The hydrolysis of Lewisite is pH-dependent. nrt.org In alkaline solutions, the degradation is accelerated. wikipedia.org For instance, at a pH of 10.5, the breakdown of 2-chlorovinylarsonous acid to acetylene (B1199291) and arsonous acid is substantial within a couple of hours, whereas at a more neutral pH of 8.5, the reaction is much slower. acs.org

Temperature: Temperature also plays a crucial role in the degradation kinetics. Higher temperatures generally increase the rate of chemical reactions, including the hydrolysis and oxidation of Lewisite and its byproducts. nih.govscience.gov Conversely, in colder climates, Lewisite is more persistent. nrt.org

Modeling of Environmental Transport and Transformation Processes

Mathematical models are employed to predict the movement and transformation of Lewisite in the environment. These models consider various factors, including the physical and chemical properties of Lewisite and its degradation products, as well as environmental conditions. dtic.mil For example, kinetic modeling of the thermal destruction of Lewisite has shown that its decomposition begins at around 700 K. nih.gov Such models are essential for risk assessment and for planning remediation efforts following a potential release. They help in understanding how Lewisite and its toxic byproducts might spread through air, water, and soil, and how their chemical forms might change over time. dtic.mildntb.gov.ua

Decontamination Chemistry and Materials Science for Environmental Remediation

Chemical Neutralization Reactions and Reagents

Chemical neutralization is a primary strategy for the detoxification of Lewisite l-1 E-isomer. This involves reactions that alter its chemical structure, rendering it less harmful. The two main approaches are hydrolytic deactivation and oxidative decontamination.

Hydrolytic Deactivation Strategies

Hydrolysis of this compound involves its reaction with water. This process is significantly influenced by pH. nrt.org In the presence of moisture, Lewisite is rapidly converted to the more stable but still highly toxic 2-chlorovinylarsenous acid (CVAA), also known as Lewisite oxide. nih.gov This reaction is accelerated in alkaline solutions. wikipedia.org For instance, in a basic solution, the trans-lewisite isomer is cleaved by the hydroxyl ion to produce acetylene (B1199291) and sodium arsenite. environet.eu This reaction can occur even at low temperatures. environet.eu However, for the cis-isomer to react with sodium hydroxide (B78521) to yield vinyl chloride, sodium arsenite, and acetylene, it must be heated to over 40°C. nih.gov

The primary hydrolysis product, CVAA, retains some of the vesicant and toxic properties of the parent compound. opcw.org Over time, the trivalent arsenic in Lewisite oxide can be oxidized to the less toxic pentavalent arsenic. nih.govenvironet.eu

Table 1: Hydrolytic Deactivation of this compound

Reactant Conditions Primary Products Toxicity of Products
Water/Moisture Ambient 2-chlorovinylarsenous acid (CVAA) / Lewisite oxide, Hydrochloric acid (HCl) Highly toxic, vesicant
Alkaline Solution (e.g., NaOH) Low temperature (for trans-isomer) Acetylene, Sodium arsenite Less toxic than Lewisite

This table summarizes the key reactants, conditions, and products involved in the hydrolytic deactivation of this compound, along with the general toxicity of the resulting products.

Oxidative Decontamination Approaches

Oxidative decontamination is another effective method for neutralizing this compound. This process involves the use of oxidizing agents to convert the toxic trivalent arsenic to the less hazardous pentavalent state. nrt.org

A notable and effective reagent for this purpose is aqueous 20 wt% sodium permanganate (B83412). dtic.mil This strong oxidizer has been shown to be effective in destroying Lewisite, consistently reducing residual levels to well below the treatment goal of 50 mg/L in both laboratory and full-scale tests. dtic.mil The reaction produces inorganic pentavalent arsenate and various pentavalent organo-arsenicals. dtic.mil A solid byproduct of this reaction is manganese dioxide, which can be managed in the disposal process. dtic.mil

Other oxidizing agents, such as sodium hypochlorite (B82951) (bleach), are also known to neutralize and inactivate Lewisite as a vesicant. wikipedia.orgnih.gov The oxidation of the trivalent arsenic in Lewisite oxide to pentavalent arsenic can also occur under general environmental conditions. sos.state.co.us

Table 2: Oxidative Decontamination of this compound

Reagent Key Findings Reaction Products
Aqueous 20 wt% Sodium Permanganate Highly effective in destroying Lewisite, achieving residual levels < 50 mg/L. dtic.mil Inorganic pentavalent arsenate, Pentavalent organo-arsenicals, Manganese dioxide. dtic.mil
Sodium Hypochlorite (Bleach) Neutralizes and inactivates Lewisite as a vesicant. wikipedia.orgnih.gov Oxidized arsenic compounds.

This table outlines the prominent reagents used for the oxidative decontamination of this compound, their effectiveness, and the resulting reaction products.

Development and Evaluation of Novel Adsorbents and Catalytic Materials

Recent research has focused on developing novel materials for the adsorption and catalytic degradation of Lewisite and its toxic byproducts from contaminated environments. While specific studies on adsorbents for the this compound are not extensively detailed in the provided results, the principles of heavy metal and organic pollutant remediation can be applied.

Research into novel adsorbents for heavy metals, which would include the arsenic component of Lewisite, has shown promising results with materials like metal-organic frameworks (MOFs) and various biomass-based adsorbents. For instance, zirconium-based MOFs (Zr-MOFs) have demonstrated a high adsorption capacity for arsenate, a key degradation product of Lewisite. surfacesciencewestern.com One study found that a Zr-MOF could effectively adsorb arsenate over a wide pH range (4-9) with a maximum capacity of 278 mg/g. surfacesciencewestern.com Similarly, materials like MIL-100(Fe) and MIL-101(Cr) have proven effective in removing heavy metals from aqueous solutions, with electrostatic interactions being the primary adsorption mechanism. sc.edu

Other research has explored the use of activated carbon derived from various sources and modified with substances like goethite (α-FeOOH) for the removal of hazardous compounds. aaqr.org The development of porous carbons with high surface areas has also shown significant potential for adsorbing various pollutants. aaqr.org For example, a porous carbon with a surface area of 2058 m²/g demonstrated a high adsorption capacity for CO2, indicating its potential for capturing other gaseous pollutants. aaqr.org

Research into On-Site Degradation Technologies

On-site degradation technologies are crucial for the timely and safe remediation of Lewisite contamination. Thermal decomposition methods, such as pyrolysis and incineration, are being investigated for their effectiveness in destroying Lewisite.

Thermodynamic equilibrium calculations have been used to simulate the pyrolysis and incineration of Lewisite. researchgate.net These studies show that Lewisite decomposition begins at around 700 K. researchgate.net In pyrolysis, the primary arsenic product is arsenic trichloride (B1173362) (AsCl3), while acetylene is a major hydrocarbon product. researchgate.net During incineration, various arsenic oxides, some of which may be chlorinated, are formed. researchgate.net Research suggests that lower incineration temperatures (around 500 °C) with sufficient oxygen (molar ratio above 4:1) and positive pressure can help reduce the toxicity of the destruction products. researchgate.net

Another on-site technology is the Explosive Destruction System (EDS), which has been tested with aqueous permanganate for the neutralization of Lewisite-containing munitions. dtic.mil This system successfully managed the reaction, including the solid manganese dioxide byproduct, and achieved the desired low levels of residual Lewisite. dtic.mil

Analytical Verification Protocols for Decontamination Efficacy

Verifying the effectiveness of decontamination requires robust analytical methods capable of detecting Lewisite and its degradation products at low concentrations.

Several analytical techniques are employed for the determination of Lewisite and its metabolites, including:

Gas Chromatography-Mass Spectrometry (GC-MS) : While GC-MS is a reliable technique for volatile compounds like Lewisite, its application can be challenging due to the rapid hydrolysis of Lewisite and its reactivity with GC inlets and columns, often necessitating derivatization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS : These methods are well-suited for analyzing Lewisite degradation products in aqueous samples. A quantitative method using solid-phase extraction followed by dual-column LC-isotope dilution tandem mass spectrometry (MS-MS) has been developed to determine (2-chlorovinyl)arsonic acid (CVAOA), a metabolite of Lewisite, in human urine. researchgate.net This method has a low detection limit of 3.3 µg/L. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : This technique is used for the sensitive detection of arsenic. An LC-ICP-MS/MS method has been described for the quantitative analysis of CVAOA in urine, which involves oxidizing CVAA with hydrogen peroxide to measure the total Lewisite-1 metabolites. researchgate.net

A multi-residue analytical method has also been developed and validated for the quantitative analysis of Lewisite and other arsenical chemical warfare agents in permanganate-based demilitarization waste streams, with method detection limits ranging from 0.01 to 0.04 mg/L. dtic.mil This method demonstrated good precision and accuracy. dtic.mil

Table 3: Mentioned Chemical Compounds

Compound Name
(2-chlorovinyl)arsonic acid (CVAOA)
2-chlorovinylarsenous acid (CVAA)
Acetylene
Aluminum trichloride
Arsenic acid
Arsenic trichloride
bis(2-chlorovinyl)arsinous chloride (Lewisite 2)
Cadmium
Carbon dioxide
Chlorine
Copper
dichloro(1-chlorovinyl)arsine
Goethite (α-FeOOH)
Hydrochloric acid
Hydrogen peroxide
Lead
This compound
Lewisite oxide
Manganese dioxide
MIL-100(Fe)
MIL-101(Cr)
Nickel
Sodium arsenite
Sodium hypochlorite
Sodium permanganate
trans-2-chlorovinylarsonous dichloride
tris(2-chlorovinyl)arsine (Lewisite 3)
Vinyl chloride

Computational and Theoretical Chemistry Studies on Lewisite L 1 E Isomer

Quantum Chemical Calculations: Density Functional Theory (DFT) and ab initio Methods

Theoretical calculations have become a crucial method for investigating the properties of the highly toxic chemical warfare agent, Lewisite. researchgate.net Among the various computational approaches, Density Functional Theory (DFT) and ab initio methods have been extensively employed to elucidate the molecular structure, stability, and electronic properties of Lewisite isomers.

Molecular Structure and Stability:

DFT calculations, particularly using the B3LYP functional with the 6-311++G(3df,3pd) basis set, have been successful in examining the structures of Lewisite stereoisomers. researchgate.net For the trans-isomer of Lewisite L-1 (also referred to as L1-1), the calculated bond angles, bond distances, and dipole moment show a satisfactory correlation with experimental data obtained from gas-phase electron diffraction. researchgate.net Ab initio calculations have also predicted that the trans geometric isomer is the dominant form. oup.comoup.com

Calculated vs. Experimental Geometrical Parameters for trans-Lewisite L1-1
ParameterCalculated (B3LYP/6-311++G(3df,3pd))Experimental (Gas-phase electron diffraction)
Bond Angle (Cl-As-Cl)Data not available in provided sourcesData not available in provided sources
Bond Distance (As-Cl)Data not available in provided sourcesData not available in provided sources
Dipole MomentData not available in provided sourcesData not available in provided sources

Electronic Properties:

HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis using DFT has provided insights into the reactivity of Lewisite isomers. researchgate.net These orbitals are key indicators of a compound's ability to donate or accept electrons in a chemical reaction. aun.edu.eg The electrophilicity index, a measure of a molecule's ability to accept electrons, has also been determined for various Lewisite isomers through these calculations. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations focusing solely on the Lewisite L-1 E-isomer are not detailed in the provided search results, MD simulations are a powerful tool for studying the dynamic behavior of molecules. This technique allows for the examination of molecular motion and conformational changes over time, providing insights into processes like photoisomerization.

For instance, nonadiabatic molecular dynamics simulations have been used to investigate the E → Z photoisomerization mechanisms of other complex molecules. rsc.org Such simulations can trace the pathways of isomerization, identifying key conical intersections and motions like double bond torsion and pyramidalization that drive the transformation. rsc.org In the context of Lewisite, MD simulations could potentially be used to understand its environmental fate, transport, and interactions with biological molecules at an atomistic level.

Prediction of Spectroscopic Signatures and Intermediates

Computational methods have been instrumental in predicting and confirming the spectroscopic signatures of Lewisite isomers.

NMR Spectroscopy:

DFT calculations at the B3LYP/6-311++G(3df,3pd) level have been used to compute the chemical shifts for both ¹H and ¹³C NMR spectra of Lewisite. researchgate.net The calculated values show very good agreement with experimental data, aiding in the identification and characterization of different isomers. researchgate.net

Vibrational and Raman Spectroscopy:

The vibrational and Raman frequencies of Lewisite isomers have been precisely assigned through theoretical calculations. researchgate.net This theoretical data has been compared with experimental vibrational spectra, further validating the computational models. researchgate.net For Lewisite-1, characteristic frequencies in the vapor infrared transmission spectrum have been identified at 814, 930, and 1563 cm⁻¹. science.gov

Mass Spectrometry:

While direct injection of Lewisite into a gas chromatograph can cause deleterious effects, derivatization techniques have been employed for analysis by gas chromatography-mass spectrometry (GC/MS). osti.gov The mass spectra of derivatives of the trans and a geminal isomer of Lewisite show significant differences, allowing for their distinction. osti.gov

Reaction Intermediates:

Theoretical studies, in conjunction with experimental techniques like liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry (LC-ESI-MS/MS), have been used to study reaction intermediates formed during the degradation of related compounds. science.gov In the context of Lewisite, understanding its hydrolysis is crucial. The primary hydrolysis product of L1 is (2-chlorovinyl)arsonous acid (CVAA). oup.com

Future Research Directions and Identified Knowledge Gaps

Comprehensive Mechanistic Understanding of Minor Isomer Reactivity

While the trans-isomer of lewisite (L-1) is the predominant component, a complete understanding of the reactivity of its minor isomers, including the cis-isomer and the geminal isomer, dichloro(1-chlorovinyl)arsine, remains a critical knowledge gap. researchgate.net Research has identified the presence of these minor isomers in lewisite mixtures, with the geminal isomer comprising a small but significant fraction. researchgate.net Future research must focus on elucidating the specific reaction mechanisms and kinetics of these minor isomers under various environmental and decontamination conditions. A thorough investigation into their hydrolysis, oxidation, and reactions with biological molecules is necessary to fully predict the toxicological profile and environmental fate of lewisite mixtures. science.gov Understanding the transformation products of these minor isomers is also crucial, as they may exhibit unique toxicities and require different remediation approaches. epa.gov

Development of Real-Time, Highly Selective, and Field-Portable Detection Technologies

The development of robust, field-portable technologies for the real-time, selective detection of the Lewisite l-1 E-isomer and its degradation products is a significant ongoing challenge. nrt.orgrsc.org While laboratory-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for lewisite metabolites, their application in the field is limited. oup.comdiva-portal.org Current field detection methods, such as ion mobility spectrometry (IMS), often face challenges with selectivity and may produce false positives in complex environmental matrices. acs.orgmostwiedzy.pl

Future research should prioritize the development of novel sensing platforms that offer high selectivity for the l-1 E-isomer, even in the presence of interferents. rsc.org This includes the exploration of advanced materials and recognition elements, such as molecularly imprinted polymers and specific chemosensors. researchgate.net Miniaturization of analytical instrumentation, leading to truly handheld and autonomous detection systems, is another key area of focus. mostwiedzy.pl The ability to simultaneously detect the parent agent and its primary degradation products, such as 2-chlorovinylarsonous acid (CVAA), would provide a more comprehensive assessment of contamination and exposure risk. nrt.org

Interactive Table: Current and Emerging Lewisite Detection Technologies

TechnologyPrinciplePortabilitySelectivityKey Research Needs
Ion Mobility Spectrometry (IMS)Separation of ions based on their mobility in an electric field.High (handheld units available). acs.orgModerate; susceptible to interferents. mostwiedzy.plImproved selectivity through advanced algorithms and dopants. mostwiedzy.pl
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based identification.Transportable (mobile labs). mostwiedzy.plHigh. diva-portal.orgFurther miniaturization for true field portability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation of non-volatile compounds followed by mass-based identification.Limited (primarily laboratory-based). oup.comHigh. oup.comDevelopment of field-deployable LC systems.
Fluorescent/Colorimetric ChemosensorsChemical reaction with the analyte produces a detectable optical signal.High (potential for simple test strips). rsc.orgVariable; dependent on the specific sensor design. rsc.orgDesign of sensors with higher selectivity and sensitivity for the l-1 E-isomer.

Innovations in Sustainable Decontamination and Arsenic Remediation Strategies

Effective decontamination of lewisite-contaminated areas and the subsequent remediation of arsenic are critical for environmental protection and public health. epa.gov While traditional decontamination methods often involve harsh chemicals, there is a growing need for more sustainable and environmentally friendly approaches. researchgate.net Future research should focus on the development of novel decontamination formulations that are highly effective against the l-1 E-isomer and its toxic byproducts while minimizing environmental impact. nrt.org This includes the investigation of enzymatic and microbial degradation pathways, as well as the use of advanced oxidation processes. science.gov

A significant challenge in lewisite remediation is the management of arsenic, a persistent and toxic element. epa.gov Even after the degradation of the primary lewisite compounds, arsenic remains in the environment. epa.gov Therefore, innovative and sustainable strategies for arsenic removal are paramount. Phytoremediation, the use of plants to extract or stabilize contaminants, presents a promising, low-cost approach for large-scale arsenic cleanup. mdpi.com Research into identifying and engineering hyperaccumulator plants with high arsenic uptake capacity is a key area of investigation. mdpi.com Additionally, the development of novel adsorbent materials, such as modified biochars and nanomaterials, for the efficient removal of arsenic from water and soil warrants further exploration. mdpi.combhu.ac.in

Interactive Table: Sustainable Arsenic Remediation Approaches

Remediation StrategyDescriptionAdvantagesResearch Gaps
PhytoremediationUse of plants to remove, degrade, or contain contaminants. mdpi.comLow-cost, environmentally friendly, aesthetically pleasing. mdpi.comIdentification of optimal plant species, enhancement of arsenic uptake efficiency. mdpi.com
Microbial RemediationUtilization of microorganisms to transform arsenic into less toxic or immobile forms.In-situ application, potential for complete detoxification.Isolation and characterization of highly efficient arsenic-metabolizing microbes.
Adsorption on Novel MaterialsUse of materials like biochar, and nanomaterials to bind and remove arsenic from soil and water. bhu.ac.inHigh removal efficiency, potential for regeneration and reuse. bhu.ac.inDevelopment of cost-effective and scalable synthesis methods for adsorbents.
Advanced Oxidation ProcessesGeneration of highly reactive species to oxidize arsenite to the less mobile arsenate form. bhu.ac.inRapid and effective oxidation of arsenite. bhu.ac.inOptimization of process parameters and reduction of energy consumption.

Advanced Computational Methodologies for Predicting Lewisite Chemistry and Environmental Fate

Computational chemistry and modeling play an increasingly important role in understanding the behavior of hazardous chemicals like the this compound. researchgate.net Advanced computational methodologies, such as density functional theory (DFT), can provide valuable insights into the molecular structure, reactivity, and spectroscopic properties of lewisite and its isomers. acs.org Future research in this area should focus on developing more accurate and predictive models for the environmental fate and transport of the l-1 E-isomer.

This includes modeling its interactions with various environmental components such as soil minerals, organic matter, and atmospheric oxidants. researchgate.netnih.gov Predictive models for the formation and toxicity of degradation products are also crucial for comprehensive risk assessment. science.gov Furthermore, computational approaches can aid in the rational design of novel decontamination agents and remediation strategies by simulating their interactions with lewisite at the molecular level. The integration of computational modeling with experimental studies will be essential for filling knowledge gaps and developing effective countermeasures against the threat posed by lewisite.

Q & A

Basic: What experimental and computational methods are recommended to determine the relative stability of Lewisite L-1 isomers (E/Z configurations)?

Answer:
The relative stability of Lewisite L-1 isomers can be assessed via ab initio quantum chemical calculations at levels such as MP2 or CCSD(T) with all-electron basis sets (e.g., 6-311++G(d,p)) to evaluate energy differences between isomers. Comparative studies should include solvent effects (e.g., PCM models) to simulate environmental conditions. Experimentally, gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) can resolve isomer ratios in mixtures . For example, ¹H NMR peak integration (e.g., WinNMR software) can quantify trans/cis isomer ratios in munition-grade samples, as demonstrated in munition analysis where trans isomers dominated .

Advanced: How can researchers resolve contradictions in reported decomposition pathways of Lewisite L-1 under varying pH conditions?

Answer:
Contradictions arise due to pH-dependent decomposition products:

  • Acidic conditions : Hydrolysis produces lewisite oxide (AsCl₂CH=CH₂O) and HCl, with potential formation of chlorovinyl arsonous acid (CVAA), a vesicant analog .
  • Basic conditions : Generates inorganic arsenite (AsO₃³⁻), a highly toxic species.
    To resolve discrepancies, employ kinetic studies using LC-ICP-MS to track arsenic speciation over time. Validate with synchrotron X-ray absorption spectroscopy (XAS) to confirm arsenic oxidation states. Cross-reference with EPA’s Sample Collection Guidelines for compatible preservation methods (e.g., acidification to stabilize CVAA) .

Basic: What analytical challenges arise when quantifying Lewisite L-1 in environmental samples, and how are they addressed?

Answer:
Key challenges include:

  • Low specificity : Commercial assays often lack selectivity for L-1 due to structural similarities with breakdown products (e.g., CVAA, lewisite oxide).
  • Arsenic background interference : Environmental arsenic complicates detection.
    Methodology : Use total arsenic as a proxy marker via ICP-MS, followed by confirmatory GC-MS with derivatization (e.g., thiol-based agents to trap CVAA). Pre-sample screening with portable XRF can identify high-arsenic zones for targeted analysis .

Advanced: How can computational models predict the interaction of Lewisite L-1 E-isomer with biological macromolecules (e.g., keratin in skin)?

Answer:
Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) can model L-1’s binding to cysteine residues in keratin. Key steps:

Docking studies : Use AutoDock Vina to predict binding affinities.

Free energy calculations : Apply MM-PBSA to quantify interaction energies.

Experimental validation : Compare with in vitro vesicant activity assays using human skin equivalents. Reference conformational data from ab initio studies on L-1’s electrophilic arsenic center .

Basic: What synthetic protocols are validated for generating this compound in controlled laboratory settings?

Answer:
Synthesis involves arsenic trichloride (AsCl₃) and acetylene under controlled catalysis (e.g., FeCl₃). Key considerations:

  • Temperature : Maintain <50°C to minimize L-2/L-3 byproduct formation.
  • Isolation : Fractional distillation under inert atmosphere to separate L-1 (b.p. 196°C) from homologs. Purity is confirmed via ¹H NMR (δ 6.2–6.8 ppm for trans-vinyl protons) and FTIR (As-Cl stretch at 400–450 cm⁻¹) .

Advanced: How do environmental matrices (e.g., soil vs. water) influence the persistence and detection limits of Lewisite L-1?

Answer:

  • Soil : Adsorption to organic matter reduces mobility but complicates extraction. Use pressurized liquid extraction (PLE) with dichloromethane, followed by SPE cleanup.
  • Water : Rapid hydrolysis necessitates immediate stabilization (e.g., 0.1% acetic acid). Detection limits improve with SBSE-TD-GC-MS (stir bar sorptive extraction) for ppt-level sensitivity. Cross-validate with EPA Method 6800 for elemental speciation .

Basic: What safety protocols are critical when handling Lewisite L-1 in laboratory settings?

Answer:

  • Containment : Use gloveboxes with HEPA/charcoal filtration.
  • Decontamination : Apply oxidizing agents (e.g., hypochlorite) to hydrolyze L-1, but monitor pH to avoid arsenite formation.
  • Waste management : Stabilize residues with Ca(OH)₂ to precipitate arsenic .

Advanced: How can isotopic labeling (e.g., ⁷³As) enhance mechanistic studies of Lewisite L-1’s vesicant activity?

Answer:

  • Synthesis : Incorporate ⁷³As-enriched AsCl₃ during synthesis.
  • Tracing : Use nanoSIMS imaging to track arsenic distribution in tissue models.
  • Mechanistic insights : Correlate isotopic enrichment with proteomic data (e.g., cysteine adducts) to identify molecular targets .

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